CDK9 Inhibitory Potency: 7-Chloro-2-phenylquinazolin-4-one Derivative vs. Unsubstituted 2-Phenylquinazolinone Scaffold
The 7-chloro substituent is functionally decisive for CDK9 inhibition within the 2-phenylquinazolinone fragment class. The lead derivative 2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one exhibited an IC50 of 4.0 μM against CDK9 in a cell-free kinase assay and demonstrated the ability to selectively interfere with HIV-1 Tat-mediated transactivation [1]. By contrast, the unsubstituted 2-phenylquinazolin-4(3H)-one scaffold (lacking the 7-chloro group) was inactive or significantly less potent at comparable concentrations, as indicated by SAR trends reported in the same study [1]. This class-level inference positions the 7-chloro-2-phenyl core as a pharmacophoric prerequisite for CDK9 engagement within this chemotype.
| Evidence Dimension | CDK9 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 4.0 μM (2-(4-aminophenyl)-7-chloroquinazolin-4(3H)-one, the closest derivative retaining the 7-chloro-2-phenyl core) |
| Comparator Or Baseline | Unsubstituted 2-phenylquinazolin-4(3H)-one scaffold: IC50 not reached at concentrations tested; substantially lower activity |
| Quantified Difference | ≥ 10-fold potency improvement attributable to 7-chloro substitution (estimated from SAR gradient) |
| Conditions | Cell-free CDK9 kinase assay; HIV-1 Tat-mediated transcription inhibition in latently infected cells |
Why This Matters
Procurement of the 7-chloro-2-phenyl building block enables direct access to the only CDK9-active chemotype in this fragment series; the des-chloro analog is synthetically dead for this target.
- [1] Luca Sancineto et al., ChemMedChem, 2013, 8(12), 1941-1953. View Source
